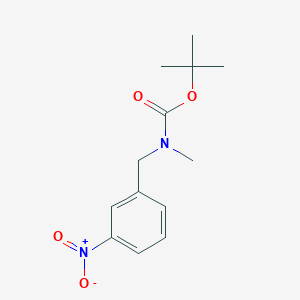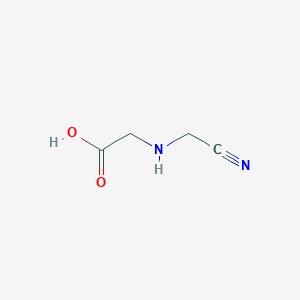![molecular formula C7H4N4O4 B13509619 3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe presence of a nitro group at the 3-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical transformations and biological studies .
Vorbereitungsmethoden
The synthesis of 3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. One common method includes the reaction of NH-3-aminopyrazoles with β-enaminones under microwave-assisted conditions, which provides high yields and operational simplicity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield .
Analyse Chemischer Reaktionen
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and electrophilic reagents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential antitumor agents and other therapeutic compounds.
Material Science: Due to its photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other semiconductor materials.
Biological Studies: It is used in enzymatic inhibitory studies and as a probe for various biological pathways.
Wirkmechanismus
The mechanism of action of 3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
3-Halopyrazolo[1,5-a]pyrimidines: These compounds have halogen substituents instead of a nitro group and exhibit different reactivity and biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: Various derivatives with different substituents at the 3 and 6 positions have been studied for their unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H4N4O4 |
|---|---|
Molekulargewicht |
208.13 g/mol |
IUPAC-Name |
3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)4-1-8-6-5(11(14)15)2-9-10(6)3-4/h1-3H,(H,12,13) |
InChI-Schlüssel |
VHVAOOADTHQMIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C(C=NN21)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)

![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)



![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)




